(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
[3-[(3,4-dichlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3S/c23-18-11-10-15(12-19(18)24)28(26)13-17-16-8-4-5-9-20(16)27-22(17)21(25)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUGAEKQDCROGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, also known by its CAS number 338423-92-0, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H14Cl2O3S
- Molecular Weight : 429.32 g/mol
- CAS Number : 338423-92-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections summarize key findings from recent studies.
Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of similar sulfinyl compounds found that they could significantly reduce inflammation in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Case Study: In Vivo Anti-inflammatory Effects
In a controlled study using rat models of adjuvant arthritis, compounds structurally related to this compound demonstrated a marked reduction in paw swelling and inflammatory markers. The effective dosage was identified at 0.05 mg/kg, showcasing its potency compared to traditional NSAIDs .
Analgesic Activity
The analgesic effects of this compound were evaluated through various pain models. It was shown to possess significant analgesic properties with a reduction in pain scores comparable to established analgesics like morphine .
Table 1: Analgesic Efficacy Comparison
| Compound | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| This compound | 1.0 | 75 |
| Morphine | 5.0 | 80 |
| Aspirin | 100 | 50 |
Anticancer Potential
Emerging research suggests that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines and inhibition of tumor growth in xenograft models. A study indicated that derivatives of this compound could inhibit the proliferation of breast cancer cells with IC50 values in the low micromolar range .
The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. The sulfinyl group is believed to play a critical role in enhancing the compound's efficacy against cancer cells by inducing oxidative stress and activating caspase pathways .
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects and potential side effects.
Comparison with Similar Compounds
Structural Analogues with Benzofuran Cores
(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (CAS 303145-31-5)
- Molecular Formula : C₁₆H₉Cl₃O₂
- Molecular Weight : 339.6 g/mol
- Key Differences: Substitutions: Chlorine at benzofuran position 5 and methyl at position 3. Electronic Effects: Chlorine’s electron-withdrawing nature may reduce electron density at the methanone group compared to the sulfinylmethyl substituent in the target compound. Bioactivity Implications: Increased steric bulk from methyl may hinder binding in certain targets compared to the sulfinyl group’s hydrogen-bonding capability .
b. 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Key Differences: Core Structure: Dihydroquinoline instead of benzofuran. Pharmacokinetics: Higher molecular weight (unreported) and methoxy groups may improve solubility but reduce membrane permeability compared to the dichlorophenyl-sulfinylmethyl motif .
Dichlorophenyl Methanone Derivatives
(3,5-Dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone (CAS 898759-61-0)
- Molecular Formula : C₁₆H₁₁Cl₂O₃
- Molecular Weight : 334.16 g/mol
- Key Differences :
- Substitution Pattern: 3,5-dichlorophenyl vs. 3,4-dichlorophenyl in the target compound.
- Functional Groups: Dioxolane ring introduces electron-donating effects, contrasting with the sulfinyl group’s electron-withdrawing nature.
- Safety Profile : Classified under GHS guidelines for hazardous handling, suggesting higher reactivity or toxicity compared to sulfinyl-containing analogs .
(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone (CAS 2176270-35-0)
- Molecular Formula : C₁₂H₁₀Cl₂N₄O
- Molecular Weight : 297.14 g/mol
- Key Differences: Core Structure: Azetidine-triazole replaces benzofuran. Lower molecular weight suggests improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
